![molecular formula C16H24N2O2 B269206 N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B269206.png)

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone GLP-1. By inhibiting DPP-4, GLP-1 levels increase, leading to better blood sugar control.

Mecanismo De Acción

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors work by inhibiting the enzyme N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, which is responsible for breaking down the hormone GLP-1. GLP-1 is released by the gut in response to food intake and stimulates insulin secretion from the pancreas. By inhibiting N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide, GLP-1 levels increase, leading to better blood sugar control.

Biochemical and Physiological Effects:

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several biochemical and physiological effects. They increase GLP-1 levels, which leads to increased insulin secretion and decreased glucagon secretion. This results in lower blood sugar levels and improved glucose tolerance. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to improve beta-cell function and reduce inflammation in the pancreas.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have several advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for diabetes research. However, one limitation is that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors may not be effective in all patients with diabetes, and their long-term safety and efficacy are still being studied.

Direcciones Futuras

There are several future directions for research on N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors. One area of interest is the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. In addition, researchers are investigating the potential use of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors in combination with other medications, such as GLP-1 agonists and SGLT2 inhibitors, to improve glycemic control in patients with diabetes. Finally, researchers are studying the long-term safety and efficacy of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors, particularly in patients with cardiovascular disease.

Métodos De Síntesis

The synthesis of N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide involves several steps. The starting material is 4-aminophenylacetic acid, which is first protected with a tert-butyloxycarbonyl (BOC) group. The BOC-protected compound is then reacted with 2,2-dimethylpropanoyl chloride to form the corresponding amide. The BOC group is then removed, and the resulting amine is coupled with 3-methylbutanoyl chloride to yield the final product.

Aplicaciones Científicas De Investigación

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Several clinical trials have shown that N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors are effective at improving glycemic control and reducing HbA1c levels in patients with type 2 diabetes. In addition, N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide inhibitors have been shown to have a low risk of hypoglycemia and weight gain, making them an attractive option for patients with diabetes.

Propiedades

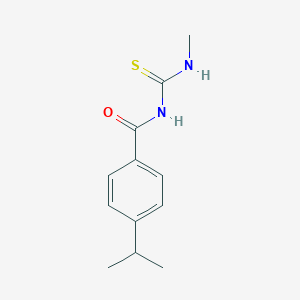

Nombre del producto |

N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-3-methylbutanamide |

|---|---|

Fórmula molecular |

C16H24N2O2 |

Peso molecular |

276.37 g/mol |

Nombre IUPAC |

N-[4-(2,2-dimethylpropanoylamino)phenyl]-3-methylbutanamide |

InChI |

InChI=1S/C16H24N2O2/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20) |

Clave InChI |

ZQDPBRXUJQZWMY-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C |

SMILES canónico |

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269123.png)

![N-(2-furoyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269124.png)

![N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B269128.png)

![N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B269133.png)

![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269134.png)

![4-{[(2-furoylamino)carbothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269136.png)

![4-{[(3-methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B269137.png)

![3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269139.png)

![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B269141.png)

![N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269142.png)

![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B269144.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B269146.png)

![2-chloro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269147.png)